molecular formula C17H17FO B1327615 2',5'-Dimethyl-3-(3-fluorophenyl)propiophenone CAS No. 898767-11-8

2',5'-Dimethyl-3-(3-fluorophenyl)propiophenone

Cat. No. B1327615
M. Wt: 256.31 g/mol
InChI Key: DDRFGRWPQXZEIZ-UHFFFAOYSA-N
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Description

2’,5’-Dimethyl-3-(3-fluorophenyl)propiophenone is a heterocyclic organic compound . It has a molecular weight of 256.31 and a molecular formula of C17H17FO . The IUPAC name for this compound is 1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one .


Molecular Structure Analysis

The molecular structure of 2’,5’-Dimethyl-3-(3-fluorophenyl)propiophenone can be represented by the canonical SMILES string: CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=CC=C2)F . The InChI Key for this compound is DDRFGRWPQXZEIZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2’,5’-Dimethyl-3-(3-fluorophenyl)propiophenone has a density of 1.09g/cm³ . It has a boiling point of 385.6ºC at 760 mmHg . The flash point of this compound is 162.8ºC . It has 2 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Nuclear Magnetic Resonance Studies

Research has explored the use of derivatives similar to 2',5'-Dimethyl-3-(3-fluorophenyl)propiophenone in nuclear magnetic resonance (NMR) studies. This includes observations of spin couplings over several bonds, attributable to a through-space mechanism in the NMR spectra of related compounds (Hirohashi, Inaba, & Yamamoto, 1975); (Hirohashi, Inaba, & Yamamoto, 1976).

Synthesis and Reactions

The compound and its derivatives have been synthesized and investigated for various reactions. For instance, the synthesis and reactions of a compound similar to 2',5'-Dimethyl-3-(3-fluorophenyl)propiophenone have been studied, showcasing the potential for the formation of new chemical structures through reactions with other compounds (Pimenova et al., 2003).

Optoelectronic Properties

Studies have also delved into the optoelectronic properties of compounds bearing a fluorine atom at different positions, including derivatives of 2',5'-Dimethyl-3-(3-fluorophenyl)propiophenone. The impact of the fluorine atom's position on properties like photochromism, fluorescence, and electrochemical properties has been a focus of these studies (Liu, Pu, & Liu, 2009).

High Glass-Transition Temperature and Solubility

Research has been conducted on novel arylene ether polymers synthesized using monomers activated by trifluoromethyl groups, demonstrating high glass-transition temperatures and solubility in a range of organic solvents. These properties suggest potential applications in materials science (Huang et al., 2007).

Polymorphs and Solvates

The study of polymorphs and solvates of bis-phenols, including compounds similar to 2',5'-Dimethyl-3-(3-fluorophenyl)propiophenone, has been conducted. This research includes examining polymorphs' self-assembly through various interactions and potential applications in pharmaceuticals and materials science (Nath & Baruah, 2013).

Enolate Structures

Studies have revealed the solution structures of lithium enolates of certain ketones, including 4-fluoroacetophenone, which is structurally similar to 2',5'-Dimethyl-3-(3-fluorophenyl)propiophenone. Such research provides insights into the behavior and structure of these compounds in various solvents (Kolonko et al., 2009).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-6-7-13(2)16(10-12)17(19)9-8-14-4-3-5-15(18)11-14/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRFGRWPQXZEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644531
Record name 1-(2,5-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dimethyl-3-(3-fluorophenyl)propiophenone

CAS RN

898767-11-8
Record name 1-Propanone, 1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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